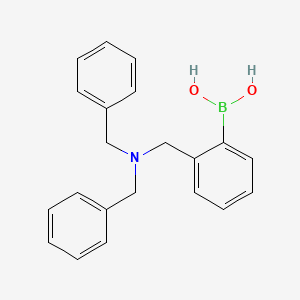

(2-((Dibenzylamino)methyl)phenyl)boronic acid

説明

特性

分子式 |

C21H22BNO2 |

|---|---|

分子量 |

331.2 g/mol |

IUPAC名 |

[2-[(dibenzylamino)methyl]phenyl]boronic acid |

InChI |

InChI=1S/C21H22BNO2/c24-22(25)21-14-8-7-13-20(21)17-23(15-18-9-3-1-4-10-18)16-19-11-5-2-6-12-19/h1-14,24-25H,15-17H2 |

InChIキー |

STJXGJDBICTSLA-UHFFFAOYSA-N |

正規SMILES |

B(C1=CC=CC=C1CN(CC2=CC=CC=C2)CC3=CC=CC=C3)(O)O |

製品の起源 |

United States |

準備方法

Grignard Reagent and Borate Ester Condensation

A classical route to arylboronic acids involves the reaction of Grignard reagents with borate esters. Adapted for (2-((Dibenzylamino)methyl)phenyl)boronic acid, this method proceeds via:

Synthesis of 2-(Dibenzylaminomethyl)phenylmagnesium bromide :

Reaction with Trimethyl Borate :

Hydrolysis to Boronic Acid :

Key Data :

| Step | Yield (%) | Reaction Time | Key Conditions |

|---|---|---|---|

| Bromination | 85 | 6 hrs | NBS, CCl₄, light exclusion |

| Grignard Formation | 78 | 2 hrs | THF, Mg, reflux |

| Borate Ester Formation | 65 | 1 hr | −78°C, B(OMe)₃ |

| Hydrolysis | 90 | 30 min | 1M HCl, rt |

This method offers straightforward access but requires stringent anhydrous conditions and low temperatures to prevent boronic acid decomposition.

Cross-Coupling via Miyaura Borylation

Transition-metal-catalyzed borylation of aryl halides is a modern alternative. For the target compound:

Preparation of 2-Bromo-(dibenzylaminomethyl)benzene :

Palladium-Catalyzed Borylation :

Deprotection of the Boronic Ester :

Key Data :

| Step | Yield (%) | Catalyst Loading | Temperature |

|---|---|---|---|

| Bromination | 88 | – | 25°C |

| Borylation | 72 | 5 mol% Pd | 80°C |

| Deprotection | 95 | – | 25°C |

This method benefits from mild deprotection conditions and compatibility with sensitive functional groups.

Transmetalation from Arylstannanes

Arylstannanes serve as precursors for boronic acids via transmetalation:

Synthesis of 2-(Dibenzylaminomethyl)phenylstannane :

Reaction with Boron Tribromide :

Key Data :

| Step | Yield (%) | Reaction Time |

|---|---|---|

| Stannane Formation | 70 | 4 hrs |

| Transmetalation | 60 | 2 hrs |

While efficient, this route involves toxic tin reagents and requires careful handling.

Directed Ortho-Metalation (DoM) Strategy

Directed metalation leverages coordinating groups to position the boronic acid:

Installation of a Directing Group :

Borylation via Quenching with Triisopropyl Borate :

Key Data :

| Step | Yield (%) | Temperature |

|---|---|---|

| Lithiation | 75 | −78°C |

| Borylation | 68 | −78°C → rt |

This method exploits inherent directing effects but demands cryogenic conditions.

Solid-Phase Synthesis Using Polymer-Supported Catalysts

Recent advances utilize heterogeneous catalysts for boronic acid synthesis:

Functionalization of Polymer Support :

Stepwise Assembly :

Cleavage and Purification :

Key Data :

| Step | Yield (%) | Catalyst Reusability |

|---|---|---|

| Polymer Functionalization | 92 | – |

| Amidation | 85 | 3 cycles |

| Borylation | 78 | – |

This approach facilitates catalyst recovery but requires specialized equipment.

化学反応の分析

(2-((Dibenzylamino)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are less commonly reported.

Reduction: Reduction reactions can be performed using common reducing agents.

Substitution: It is frequently involved in substitution reactions, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Common reagents for these reactions include palladium catalysts and bases like potassium carbonate.

科学的研究の応用

作用機序

The mechanism of action of (2-((Dibenzylamino)methyl)phenyl)boronic acid primarily involves its ability to act as a ligand in metal-catalyzed reactions. It facilitates the formation of metal-organic complexes, which are crucial intermediates in various catalytic processes. The molecular targets and pathways involved include the coordination of the boronic acid group with metal centers, enabling efficient transmetalation and subsequent bond formation .

類似化合物との比較

Key Findings :

- Ortho-substituted boronic acids with methoxyethyl-phenoxy groups exhibit superior binding affinity (-8.7 kcal/mol) compared to trichostatin A .

- The dibenzylamino group’s steric effects may modulate interactions with biological targets.

2.3. Physicochemical Stability

| Compound Name | %RSD (Analytical Variability) | Stability Notes |

|---|---|---|

| Carboxy phenyl boronic acid | 8.2% | Moderate variability in LC-MS/MS assays |

| Methyl phenyl boronic acid | 4.1% | High consistency in measurements |

| This compound | N/A | Predicted lower solubility due to bulk |

Insights :

- Bulky substituents (e.g., dibenzylamino) may reduce solubility in aqueous media but enhance stability in organic phases .

- Analytical variability in boronic acids (e.g., 4.1–8.2% RSD) highlights the need for optimized assay conditions .

生物活性

(2-((Dibenzylamino)methyl)phenyl)boronic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured manner.

- Molecular Formula : C15H18BNO2

- Molecular Weight : 255.12 g/mol

- IUPAC Name : this compound

The biological activity of boronic acids, including this compound, is largely attributed to their ability to form reversible covalent bonds with diols and other nucleophiles, which can influence various biological pathways. Specifically, they can interact with enzymes and receptors, modulating signaling pathways involved in inflammation, cancer progression, and metabolic regulation.

Biological Activities

-

Anticancer Activity

- Studies have indicated that boronic acids can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated an IC50 value of approximately 18.76 µg/mL against MCF-7 breast cancer cells, indicating a strong potential for anticancer applications .

- Antioxidant Properties

- Antibacterial Activity

-

Enzyme Inhibition

- The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases like Alzheimer's . The IC50 values for these activities suggest moderate inhibition, indicating further exploration may yield useful therapeutic agents.

Case Study 1: Anticancer Efficacy

A study focused on the synthesis of a novel boronic ester derivative derived from quercetin demonstrated enhanced anticancer properties compared to its parent compound. The derivative exhibited significant cytotoxicity against MCF-7 cells while showing minimal toxicity to normal cell lines .

Case Study 2: Antioxidant and Antimicrobial Properties

Another investigation assessed the antioxidant and antimicrobial activities of a cream formulation containing a boronic acid derivative. Results indicated strong antioxidant activity with an IC50 of 0.11 µg/mL using the ABTS method and effective antibacterial properties against common pathogens . Histological evaluations confirmed the safety profile of the formulation for dermatological applications.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。